Superior Antiproliferative Efficacy of MS177 Versus Catalytic Inhibitor C24 in MLL-Rearranged Leukemia Panel
In a head-to-head comparison across six MLL-rearranged acute leukemia cell lines (MV4;11, RS4;11, MOLM-13, KOPN-8, THP-1, EOL-1), MS177 exhibited markedly greater growth inhibition than the catalytic inhibitor C24 from which it was derived. While C24 required concentrations exceeding 10 μM to achieve appreciable growth suppression at 6 days in most lines, MS177 demonstrated near-complete growth inhibition at concentrations below 1 μM across the same panel [1].
| Evidence Dimension | Cell proliferation inhibition (relative growth vs DMSO control) |
|---|---|
| Target Compound Data | IC₅₀ values for MS177 in MLL-r leukemia cells: 0.1–0.57 μM across 6 cell lines at 4 days [2] |
| Comparator Or Baseline | C24 (parent catalytic EZH2 inhibitor): minimal growth inhibition at ≤10 μM; IC₅₀ values >10 μM for most MLL-r lines |
| Quantified Difference | Approximately 20- to 100-fold greater potency; MS177 achieves near-complete growth suppression at concentrations where C24 exhibits negligible effect |
| Conditions | Six MLL-rearranged acute leukemia cell lines (MV4;11, RS4;11, MOLM-13, KOPN-8, THP-1, EOL-1); 2-, 4-, and 6-day treatments; n=3 independent experiments; relative growth normalized to DMSO control [1] |
Why This Matters
For researchers procuring compounds for MLL-rearranged leukemia studies, MS177's >20-fold superior potency relative to C24 translates to lower compound consumption per experiment and enables detection of biological effects that catalytic inhibitors cannot reveal.
- [1] Wang J, Yu X, Gong W, et al. Extended Data Fig. 4: Compared to C24 or MS177N1, MS177 is much more potent in inhibiting tumor cell growth. Nature Cell Biology. 2022;24(3):Supplemental Material. doi:10.1038/s41556-022-00850-x View Source
- [2] InvivoChem. MS-177 (MS177) Product Datasheet: Biological Activity and Experimental Reference. InvivoChem; 2025. View Source
